![molecular formula C18H14N2O3 B2530464 7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one CAS No. 307526-35-8](/img/structure/B2530464.png)

7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

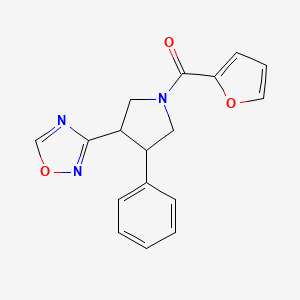

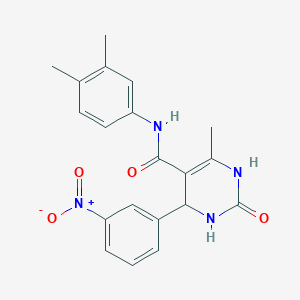

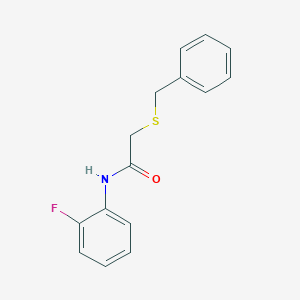

The compound of interest, 7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one, is a derivative of the chromen-4-one family, which is known for its diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds within the chromen-4-one class, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves multi-step reactions that may include condensation, cyclization, and substitution reactions. For instance, paper describes the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, which involves condensation with substituted acetophenones, followed by cyclization with phenyl hydrazine hydrochloride. Similarly, paper reports the synthesis of 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano[3,2-c]chromen-6-ones through a three-component condensation reaction. These methods suggest that the synthesis of the compound of interest may also involve such multi-step reactions, potentially including the use of imidazole derivatives as seen in paper .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by a fused benzopyran ring system, which is often modified with various substituents that can significantly alter the compound's properties. The presence of a benzo[d]imidazol-2-yl group in the compound of interest suggests that it may exhibit unique electronic and steric characteristics that could influence its biological activity. Spectral studies, such as those mentioned in paper , are typically employed to confirm the structure of such compounds.

Chemical Reactions Analysis

Chromen-4-one derivatives can participate in various chemical reactions, including those that lead to the formation of glucosides, as described in paper . The reactivity of the hydroxy group and other substituents on the chromen-4-one core can be exploited to synthesize a wide range of heterocyclic derivatives, as demonstrated in paper . These reactions can be used to modify the biological activity and physicochemical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of hydroxy groups and other substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a glucoside moiety can enhance water solubility, as seen in the compounds synthesized in paper . The fluorescence and metal interaction properties of chromen-4-one derivatives, as investigated in paper , are also important, particularly for applications in spectrofluorometry and sensor development.

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Core Structures

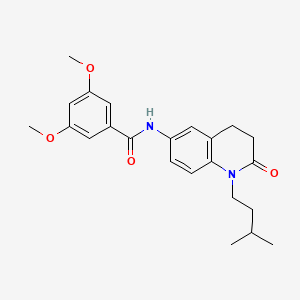

Coumarins and their derivatives, including chromones and benzimidazoles, serve as core structures in secondary metabolites with considerable pharmacological importance. Their natural occurrence in limited quantities necessitates synthetic procedures for their production. Literature describes various synthetic protocols, including Suzuki coupling reactions, lactonization, and reactions involving chromenones with dicarbonyl compounds, emphasizing the significance of efficient and simple synthetic procedures for creating these biologically active compounds (Mazimba, 2016).

Biological Activities and Applications

Chromones (1-benzopyran-4-ones), including compounds structurally related to the queried compound, are recognized for their antioxidant properties. These natural compounds, present in a human diet, show a range of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant properties of chromones, which help neutralize active oxygen and cut off free radical processes, can delay or inhibit cell impairment leading to various diseases. The literature suggests that specific functional groups within the chromone nucleus are crucial for radical scavenging activity (Yadav et al., 2014).

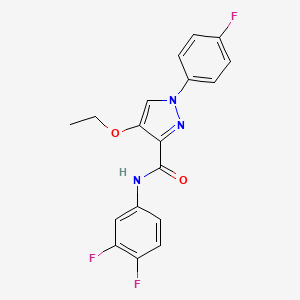

Furthermore, benzimidazole derivatives, known for their versatile pharmacophore in medicinal chemistry, exhibit a broad range of pharmacological functions. These include antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory activities. The Mannich reaction, a versatile reaction in organic synthesis, has been utilized to create N-methyl derivatives and various drug molecules, highlighting the importance of benzimidazole derivatives in the development of new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Wirkmechanismus

Target of Action

Compounds containing imidazole, a core structure in this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, contributing to their diverse pharmacological effects .

Mode of Action

It is known that imidazole-containing compounds can interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .

Biochemical Pathways

Imidazole-containing compounds have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .

Pharmacokinetics

The compound’s predicted properties include a melting point of 226 °c, a boiling point of 4522±450 °C, and a density of 1289±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Imidazole-containing compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-10-16(17(22)12-8-7-11(21)9-15(12)23-10)18-19-13-5-3-4-6-14(13)20(18)2/h3-9,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVQLNGYVWWBQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2530389.png)

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)

![Oxolan-3-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2530403.png)